6-(3,5-Difluorophenyl)piperidin-2-one
Description
6-(3,5-Difluorophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at the 6-position with a 3,5-difluorophenyl group. The molecule’s structure combines the six-membered lactam ring of piperidin-2-one with two fluorine atoms at the meta positions of the aromatic phenyl group.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15) |
InChI Key |
SPWXPBDVDRVWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)piperidin-2-one typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method includes the cyclization of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 6-(3,5-Difluorophenyl)piperidin-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
6-(3,5-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 6-(3,5-difluorophenyl)piperidin-2-one and related compounds:
Physicochemical and Electronic Properties
- In contrast, the pyrimidin-4-ol derivative (6-(3,5-difluorophenyl)-2-methylpyrimidin-4-ol) introduces a hydroxyl group, increasing hydrogen-bonding capability .
- Ring Strain and Conformation : The piperidin-2-one lactam ring imposes slight ring strain due to the amide bond, whereas pyrimidin-4-ol derivatives (e.g., pyrimidin-4-ol core) exhibit planar aromaticity, altering solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
